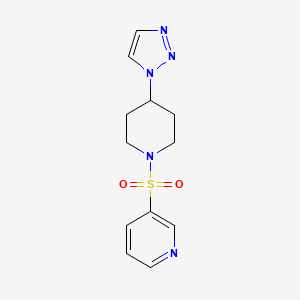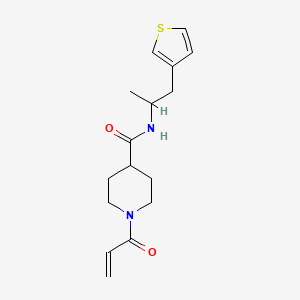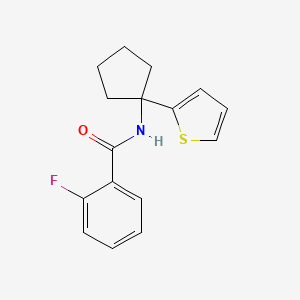![molecular formula C27H22N4O6S B2565704 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034462-35-4](/img/structure/B2565704.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinone derivatives have demonstrated significant antitumor activities. A study synthesized novel quinazolinone analogs, showing broad spectrum antitumor activity with potency 1.5–3.0-fold more compared to 5-FU, a known antitumor agent. These compounds exhibited selective activities towards CNS, renal, breast, and leukemia cell lines, implicating their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives have also shown promising antimicrobial properties. Novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited potent in vitro anti-bacterial and anti-fungal activities. The minimum inhibitory concentrations (MICs) of these compounds were determined against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (M. Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activity
Further research into quinazolinone-linked 1,3,4-oxadiazole derivatives revealed their potent analgesic and anti-inflammatory properties in animal studies. These findings suggest the therapeutic potential of quinazolinone derivatives in managing pain and inflammation (D. Dewangan et al., 2016).
Diuretic Activity
A study on quinazolin‐4(3H)‐one derivatives containing thiazole or 1,3,4‐thiadiazole moieties indicated significant diuretic activity. This research expands the potential use of quinazolinone derivatives in treating conditions requiring diuretics (A. R. Maarouf et al., 2004).
Antioxidant Activity
Quinazolinone derivatives have also been evaluated for their antioxidant properties. A study synthesized new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, which showed moderate to high antioxidant activities (A. Fadda et al., 2011).
Antiparkinsonian Activity
Quinazolinone derivatives linked to antiparkinsonian activity were synthesized, indicating the potential of these compounds in treating Parkinson's disease. The most active compound demonstrated significant efficacy in related studies (Sunil Kumar et al., 2012).
Antiviral Activity
Research on novel quinazolin-4(3H)-ones synthesized via microwave technique revealed their antiviral potential against a range of viruses, including influenza and severe acute respiratory syndrome corona, among others. This highlights the broad-spectrum antiviral capabilities of quinazolinone derivatives (P. Selvam et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6S/c1-33-18-10-17(11-19(12-18)34-2)25-29-24(37-30-25)14-38-27-28-21-6-4-3-5-20(21)26(32)31(27)13-16-7-8-22-23(9-16)36-15-35-22/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYLXGSQCDLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)



![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)




![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)
![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)